3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of methoxybenzyl and carboxylic acid functional groups further enhances its chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzylamine with anthranilic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, each with unique chemical and physical properties.
Scientific Research Applications
3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzyl alcohol: A simpler compound with a methoxybenzyl group, used in organic synthesis and pharmaceuticals.
3-Methoxybenzyl chloride: Another related compound, often used as an intermediate in chemical synthesis.
Capsaicin: Although structurally different, capsaicin shares some functional groups and is known for its biological activity.
Uniqueness
3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its quinazoline core and methoxybenzyl group make it a versatile compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C17H14N2O5 |
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Molecular Weight |
326.30 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C17H14N2O5/c1-24-12-4-2-3-10(7-12)9-19-15(20)13-6-5-11(16(21)22)8-14(13)18-17(19)23/h2-8H,9H2,1H3,(H,18,23)(H,21,22) |
InChI Key |
CLXJYWCAVIAEJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Origin of Product |
United States |
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